1,1,1-Trifluoro-2,3-epoxybutane

概要

説明

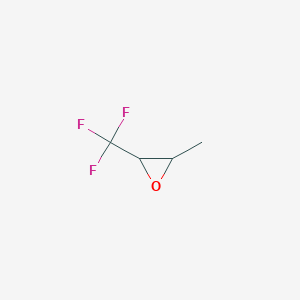

1,1,1-Trifluoro-2,3-epoxybutane is an organic compound with the molecular formula C₄H₅F₃O. It is a fluorinated epoxide, characterized by the presence of an oxirane ring and three fluorine atoms attached to a butane backbone.

準備方法

1,1,1-Trifluoro-2,3-epoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-1,1,1-trifluorobutan-2-one with sodium hydroxide. The reaction conditions typically include a controlled temperature and the use of a suitable solvent . Industrial production methods may involve continuous synthesis processes to enhance efficiency and safety .

化学反応の分析

1,1,1-Trifluoro-2,3-epoxybutane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different products depending on the reagents and conditions used.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. .

科学的研究の応用

Organic Synthesis

1,1,1-Trifluoro-2,3-epoxybutane serves as a versatile reagent in organic synthesis. It participates in various reactions to produce valuable intermediates and final products:

- Synthesis of β-amino-α-trifluoromethyl alcohols : This compound has been utilized in the synthesis of β-amino alcohols through ethanolysis reactions. The resulting products have applications in medicinal chemistry due to their biological activity .

- Fluorinated building blocks : The compound is used to create fluorinated intermediates that are important in drug design and development .

Polymer Chemistry

In polymer chemistry, this compound is significant for its ability to undergo polymerization:

- Epoxide polymerization : The compound can be polymerized to form polyepoxides, which exhibit desirable properties such as thermal stability and chemical resistance. These polymers are used in coatings and adhesives .

Table 1: Properties of Polyepoxides Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | Varies (typically high) |

| Thermal Stability | Excellent |

| Chemical Resistance | High |

| Mechanical Strength | Good |

Pharmaceutical Applications

The unique properties of this compound make it a candidate for pharmaceutical applications:

- Drug formulation : Its low volatility and stability make it suitable as a solvent or co-solvent in drug formulations.

- Potential therapeutic agents : Research suggests that derivatives of this compound may possess biological activities beneficial for drug development .

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact:

- Toxicity assessments : Studies indicate that fluorinated compounds can have significant environmental persistence and bioaccumulation potential. Hence, risk assessments are crucial for safe handling and usage .

Case Study 1: Synthesis of Fluorinated Alcohols

In a study published by the Journal of Fluorine Chemistry, researchers demonstrated the efficient synthesis of β-amino alcohols using this compound as a key reagent. The method showcased high yields and selectivity for the desired products while minimizing waste .

Case Study 2: Polymer Development

A patent on the polymerization of epoxides highlights the utility of this compound in creating polymers with enhanced properties for industrial applications. The resulting materials exhibited improved thermal stability and resistance to solvents compared to conventional polymers .

作用機序

The mechanism of action of 1,1,1-Trifluoro-2,3-epoxybutane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various biochemical and pharmacological contexts .

類似化合物との比較

1,1,1-Trifluoro-2,3-epoxybutane can be compared with other fluorinated epoxides, such as:

- 2-Methyl-3-(trifluoromethyl)oxirane

- 3-Bromo-1,1,1-trifluoro-2-butanone These compounds share similar structural features but differ in their reactivity and applications. The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from its analogs .

生物活性

1,1,1-Trifluoro-2,3-epoxybutane is a fluorinated compound with significant implications in organic chemistry and potential biological applications. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

This compound (CAS No. 359-41-1) is characterized by its trifluoromethyl group and an epoxy functional group. Its molecular formula is CHFO, with a molecular weight of 112.05 g/mol. The compound has a boiling point of approximately 38-40 °C and a density of 1.300 g/mL at 25 °C .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as DD-peptidases and cholesteryl ester transfer protein (CETP). Such inhibition can affect lipid metabolism and has implications for treating cardiovascular diseases .

- Substrate for Synthesis : It serves as a substrate for synthesizing various biologically active compounds. For instance, derivatives synthesized from this epoxy compound have demonstrated potent inhibitory effects on enzymes involved in lipid metabolism .

Case Study 1: Inhibition of Cholesteryl Ester Transfer Protein (CETP)

A study investigated the synthesis of substituted trifluoro amino propanols derived from this compound. These compounds were identified as potent inhibitors of CETP, which plays a crucial role in lipid transport and metabolism. The research highlighted the structure-activity relationship (SAR) that led to the discovery of these inhibitors with picomolar activity against CETP .

Case Study 2: Ethanolysis Reaction

Another significant study focused on the ethanolysis of this compound. This reaction was analyzed to understand the kinetics and mechanisms involved in the transformation of the epoxy group under various conditions. The findings revealed insights into how such transformations could be utilized in synthetic organic chemistry .

Research Findings

Recent research has highlighted several key findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study on CETP Inhibitors | Identified potent inhibitors derived from trifluoro compounds | Potential therapeutic agents for cardiovascular diseases |

| Ethanolysis Reaction | Detailed kinetic analysis of epoxy transformation | Insights into synthetic pathways for fluorinated compounds |

| Epoxide Hydrolysis | Explored enzymatic hydrolysis mechanisms | Applications in biocatalysis for organic synthesis |

特性

IUPAC Name |

2-methyl-3-(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-3(8-2)4(5,6)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUINRDKAWANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380376 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-30-4 | |

| Record name | 1,1,1-Trifluoro-2,3-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 1,1,1-trifluoro-2,3-epoxybutane?

A1: this compound exists as two different isomers: cis and trans. [] The microwave spectra of both isomers have been studied to determine their molecular structures. [] While the exact molecular weight is not specified in the provided abstracts, the molecular formula can be deduced as C4H5F3O.

Q2: Has the reactivity of this compound been investigated?

A2: Yes, one study investigated the ethanolysis of this compound. [] Although the specific details of the reaction mechanism and products are not provided in the abstract, this research suggests that the compound can undergo ring-opening reactions. Further research would be needed to fully elucidate the reaction mechanism and potential catalytic applications of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。